molecular formula C16H15NO3 B6378679 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide CAS No. 1093119-81-3

3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide

Cat. No.: B6378679
CAS No.: 1093119-81-3
M. Wt: 269.29 g/mol
InChI Key: XKKDFBLDBMPCPA-UHFFFAOYSA-N
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Description

3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a formyl group, a hydroxy group, and a carboxamide group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3’-formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The carboxamide group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3’-Formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxamide: Lacks the N,N-dimethyl substitution.

    4’-Hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide: Lacks the formyl group.

    3’-Formyl-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide: Lacks the hydroxy group.

Uniqueness

The presence of all three functional groups (formyl, hydroxy, and carboxamide) in 3’-formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-3-carboxamide makes it unique compared to its similar compounds

Properties

IUPAC Name

3-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)16(20)13-5-3-4-11(8-13)12-6-7-15(19)14(9-12)10-18/h3-10,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKDFBLDBMPCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685289
Record name 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093119-81-3
Record name 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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